molecular formula C6H3BrF3NO2 B6224826 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid CAS No. 2763999-76-2

4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B6224826
CAS No.: 2763999-76-2
M. Wt: 257.99 g/mol
InChI Key: QBDZRNBGYTUBLW-UHFFFAOYSA-N
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Description

4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid functional group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and recycling of reagents and solvents .

Mechanism of Action

The mechanism of action of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions that enhance its binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the pyrrole ring, bromine atom, trifluoromethyl group, and carboxylic acid group makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

2763999-76-2

Molecular Formula

C6H3BrF3NO2

Molecular Weight

257.99 g/mol

IUPAC Name

4-bromo-1-(trifluoromethyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H3BrF3NO2/c7-3-1-4(5(12)13)11(2-3)6(8,9)10/h1-2H,(H,12,13)

InChI Key

QBDZRNBGYTUBLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=C1Br)C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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